2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the hydrazone: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate to form the hydrazone intermediate.
Methoxylation: Introduction of the methoxy group to the phenyl ring through a nucleophilic substitution reaction.
Acetamide formation: The final step involves the reaction of the hydrazone intermediate with 4-methylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone functional groups.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding amine.
Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and functional groups that can interact with biological targets.
Industry
Materials Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The hydrazone group may play a key role in binding to molecular targets, while the aromatic rings and methoxy group could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE
- 2-(4-{[(E)-2-(4-FLUOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity compared to its bromo or fluoro analogs.
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22ClN3O3/c1-16-3-8-19(9-4-16)26-23(28)15-30-21-12-5-17(13-22(21)29-2)14-25-27-20-10-6-18(24)7-11-20/h3-14,27H,15H2,1-2H3,(H,26,28)/b25-14+ |
InChI Key |
ASYWCFWCRGEJCM-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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